molecular formula C6H6ClF3N4 B15067879 6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine

6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine

Cat. No.: B15067879
M. Wt: 226.59 g/mol
InChI Key: VPYOVUKXFRUILO-UHFFFAOYSA-N
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Description

6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C6H6ClF3N4 and a molecular weight of 226.59 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and a trifluoroethyl group at the N4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding N-substituted derivatives, while oxidation reactions produce N-oxides .

Scientific Research Applications

6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C6H6ClF3N4

Molecular Weight

226.59 g/mol

IUPAC Name

6-chloro-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C6H6ClF3N4/c7-4-3(11)5(14-2-13-4)12-1-6(8,9)10/h2H,1,11H2,(H,12,13,14)

InChI Key

VPYOVUKXFRUILO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NCC(F)(F)F

Origin of Product

United States

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